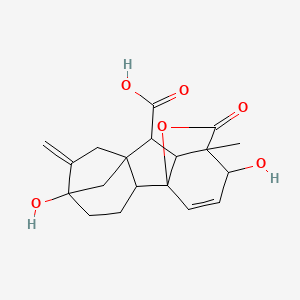

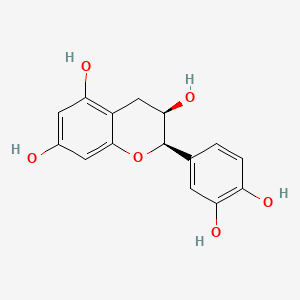

epotilona F

Descripción general

Descripción

Synthesis Analysis

Epothilones A-F are available from fermentation, but their potential for broad refunctionalization and structural modification is rather limited . Therefore, the demand for more detailed SAR studies and the search for more specific and higher activity epothilone derivatives have stimulated very intensive synthetic investigations worldwide . Several synthetic approaches have been studied, including Danishefsky Syntheses, Nicolaou Syntheses, Schinzer Synthesis, and others .Chemical Reactions Analysis

Epothilones have been recognized as chemotherapeutic agents against different tumor cell lines including those affected by taxanes with manageable toxicity profiles demonstrated in both preclinical and clinical trials . In recent years, innovative synthetic strategies resulted in the synthesis of new epothilone derivatives with improved activity against refractory tumors .Aplicaciones Científicas De Investigación

Desarrollo de fármacos anticancerígenos

La epotilona F, al igual que otras epotilonas, ha sido estudiada ampliamente por sus propiedades anticancerígenas. Funciona de forma similar al paclitaxel induciendo la polimerización de la tubulina y la apoptosis, pero con una menor susceptibilidad a los mecanismos de resistencia tumoral . Esto la convierte en una valiosa candidata para desarrollar nuevos fármacos anticancerígenos, especialmente para tumores refractarios que no responden a la quimioterapia tradicional.

Tratamiento del cáncer de mama triple negativo (TNBC)

Los derivados de la epotilona han mostrado resultados prometedores en el tratamiento del TNBC, una forma particularmente agresiva de cáncer de mama. Los estudios clínicos sugieren que las combinaciones como ixabepilona más capecitabina o utidelona con capecitabina pueden mejorar los resultados del tratamiento para los pacientes con TNBC .

Superación de la resistencia a los fármacos

Debido a su mecanismo de acción, la this compound es activa contra las células cancerosas que han desarrollado resistencia a otros agentes quimioterapéuticos como los taxanos. Esta aplicación es crucial en la lucha constante contra la resistencia a los fármacos anticancerígenos, proporcionando una vía de tratamiento alternativa para los pacientes con tumores resistentes .

Terapia contra el cáncer de próstata

La this compound ha demostrado eficacia en la terapia contra el cáncer de próstata, particularmente en pacientes que han sido tratados previamente con taxanos o que tienen tumores refractarios a los taxanos. Su capacidad para estabilizar la dinámica de los microtúbulos la convierte en un potente agente contra el cáncer de próstata avanzado .

Investigación neuroregenerativa

Más allá de sus aplicaciones oncológicas, la this compound se ha explorado por su potencial en la investigación neuroregenerativa. Los estudios indican que la administración sistémica de epotilona B, un compuesto estrechamente relacionado, puede promover la regeneración de axones y mejorar la función motora después de una lesión de la médula espinal (SCI) . Esto sugiere que la this compound también puede tener aplicaciones en el tratamiento de daños neurológicos.

Síntesis de derivados semisintéticos

La this compound sirve como estructura principal para la síntesis de derivados semisintéticos con potentes efectos sobre el crecimiento de las células cancerosas humanas. Algunos de estos derivados han avanzado a etapas de desarrollo clínico, destacando la versatilidad del compuesto como punto de partida para crear agentes anticancerígenos más efectivos .

Mecanismo De Acción

Target of Action

Epothilones, including Epothilone F, primarily target tubulin , a protein that forms the microtubules essential for cell division . They bind to the αβ-tubulin heterodimer subunit, which is the same binding site as paclitaxel .

Mode of Action

Epothilone F interacts with its target by binding to the αβ-tubulin heterodimer subunit. This binding decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, Epothilone F has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This leads to the formation of microtubule bundles throughout the cytoplasm .

Biochemical Pathways

The primary biochemical pathway affected by Epothilone F is the microtubule dynamics . By binding to tubulin and stabilizing microtubules, Epothilone F inhibits the normal function of microtubules, which are essential to cell division . This leads to cell cycle arrest at the G2-M transition phase, eventually leading to cytotoxicity and cell apoptosis .

Pharmacokinetics

It’s known that plasma exposures of both the conjugated and free epothilone increase in a dose-related fashion . The half-life of the conjugated epothilone is 0.2–0.6 h across dose levels .

Result of Action

The result of Epothilone F’s action is the inhibition of cell division, leading to cytotoxicity and eventually cell apoptosis . This makes Epothilone F a potential cancer drug, as it can prevent cancer cells from dividing . No objective tumor responses were seen in clinical trials .

Action Environment

It’s worth noting that Epothilones were originally identified as metabolites produced by the soil-dwelling myxobacterium Sorangium cellulosum , suggesting that their production and efficacy might be influenced by environmental conditions.

Safety and Hazards

Direcciones Futuras

Epothilones have proven to be highly productive lead structures for anticancer drug discovery . There is robust evidence that treatment improves using certain Epothilone derivatives in combination with other drugs . In recent years, innovative synthetic strategies resulted in the synthesis of new Epothilone derivatives with improved activity against refractory tumors . These compounds, together with specific delivery mechanisms, could be developed into anti-cancer drugs .

Análisis Bioquímico

Biochemical Properties

Epothilone F interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of epothilones, including Epothilone F, has been authenticated to be via polyketide synthase type I (PKS) in combination with non-ribosomal peptide synthetase (NRPS) complex (hybrid PK-NRP) .

Cellular Effects

Epothilone F has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the eukaryotic cytoskeleton. Epothilone F stabilizes microtubules in the cell, disabling the assembly of functional mitotic spindles required for cell proliferation and thus resulting in the induction of apoptosis .

Molecular Mechanism

At the molecular level, Epothilone F exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The terminal step in Epothilone F biosynthesis is catalyzed by the cytochrome P450 enzyme EpoK (CYP167A1), which catalyzes the epoxidation of the C12–C13 double bond .

Propiedades

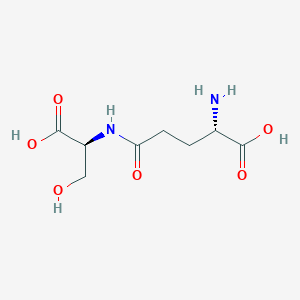

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO7S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-29)28-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,29-30,32H,7-9,11-13H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIMCRYGLFQEOE-RGJAOAFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208518-52-9 | |

| Record name | Epothilone F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208518529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOTHILONE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFX93BX7K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Epothilone F interact with its target and what are the downstream effects?

A1: Epothilone F, similar to other Epothilones like Epothilone B, exerts its antitumor activity by binding to microtubules, which are essential components of the cytoskeleton involved in cell division. [, ] This binding stabilizes microtubules, preventing their disassembly and ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. [, ]

Q2: How is Epothilone F produced?

A2: Epothilone F can be produced through a bioconversion process utilizing the bacterium Amycolatopsis orientalis. [, ] This bacterium possesses an enzyme called Epothilone-B hydroxylase (EBH) which catalyzes the hydroxylation of Epothilone B to produce Epothilone F. [, ]

Q3: Can the production of Epothilone F be improved?

A3: Yes, research has shown that mutagenesis of the EBH enzyme can significantly increase the yield of Epothilone F. [] By introducing specific mutations in the EBH gene, researchers were able to improve the yield of Epothilone F from 21% to over 80% in recombinant expression systems. [] Interestingly, some of these mutations were distant from the enzyme's active site, suggesting a complex interplay between enzyme structure and catalytic efficiency. []

Q4: What is the relationship between Epothilone F and other Epothilones?

A4: Epothilone F is structurally related to other Epothilones, such as Epothilone B, C, D, and E. [, , ] These compounds share a common macrolactone core structure but differ in the substituents attached to it, leading to variations in their activity and properties. [, , ] For example, Epothilone F is a 21-hydroxy derivative of Epothilone B. [, ]

Q5: What are the potential applications of Epothilone F in drug development?

A5: Epothilone F serves as a valuable starting material for the synthesis of various Epothilone analogs with improved pharmacological properties. [, ] One notable example is the synthesis of BMS-310705, a potent antitumor compound derived from Epothilone F, which has undergone Phase I clinical trials. [] The ability to modify Epothilone F's structure allows researchers to explore structure-activity relationships and develop new Epothilone derivatives with enhanced potency, selectivity, and pharmacological profiles. [, ]

Q6: Are there computational studies on Epothilone F and related compounds?

A6: Yes, computational studies have been conducted to understand the interactions of Epothilone F and other Epothilones with their biological targets. [] For example, molecular docking simulations combined with quantum mechanical calculations were employed to investigate the binding affinities and modes of different Epothilones, including Epothilone F, to the drug efflux pump P-glycoprotein (P-gp). [] These studies provide valuable insights into the structural features important for binding and can guide the design of novel Epothilone analogs with improved efficacy by overcoming drug resistance mechanisms. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

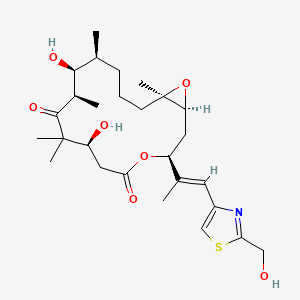

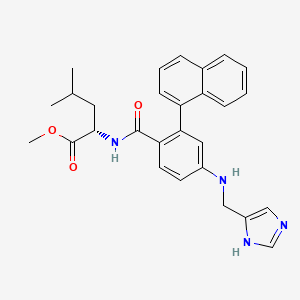

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)

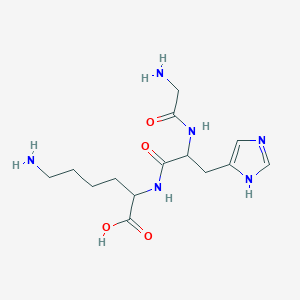

![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)